molecular formula C9H21N3 B1308997 4-(4-Methyl-piperazin-1-yl)-butylamine CAS No. 4553-32-6

4-(4-Methyl-piperazin-1-yl)-butylamine

Cat. No. B1308997
CAS RN: 4553-32-6
M. Wt: 171.28 g/mol
InChI Key: NXKRSMDVDRFSBV-UHFFFAOYSA-N
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Description

“4-(4-Methyl-piperazin-1-yl)-butylamine” is a chemical compound. It is used as an intermediate in the synthesis of various pharmaceuticals . The empirical formula for this compound is C12H19N3 .


Molecular Structure Analysis

The molecular weight of “4-(4-Methyl-piperazin-1-yl)-butylamine” is 205.30 . The InChI key for this compound is NIXCVBFXLJWUTC-UHFFFAOYSA-N .


Chemical Reactions Analysis

The specific chemical reactions involving “4-(4-Methyl-piperazin-1-yl)-butylamine” are not clearly mentioned in the available resources .

Scientific Research Applications

Summary of the Application

The compound “4-(4-Methyl-piperazin-1-yl)-butylamine” is used in the synthesis of a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), which are proteins involved in cell cycle regulation and energy metabolism, respectively .

Methods of Application or Experimental Procedures

The exact methods of synthesis are not provided in the source, but it typically involves chemical reactions under controlled conditions. The resulting compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x), was found to be the most active .

Results or Outcomes

The compound 7x was found to induce apoptosis of tumor cells at a concentration of approximately 30-100 nM .

2. Use in the Synthesis of Antipsychotic Drugs

Summary of the Application

The compound “4-(4-Methyl-piperazin-1-yl)-butylamine” is used in the synthesis of Olanzapine (OZPN), a drug used in the treatment of schizophrenia and related psychoses .

Results or Outcomes

Olanzapine has been shown to be effective in the treatment of schizophrenia and related psychoses .

3. Use in the Synthesis of Unique Chemicals

Summary of the Application

The compound “4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine” is used in the synthesis of unique chemicals . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Methods of Application or Experimental Procedures

The exact methods of synthesis are not provided in the source, but it typically involves chemical reactions under controlled conditions .

Results or Outcomes

The outcomes of these syntheses are unique chemicals that can be used in various research applications .

4. Use in the Synthesis of Multikinase Inhibitors

Summary of the Application

The compound “4-(4-Methyl-piperazin-1-yl)-butylamine” is used in the synthesis of a multikinase inhibitor . This inhibitor has potent inhibitory activity against the CDK4/CYCLIN D1 and ARK5 kinases .

Methods of Application or Experimental Procedures

The exact methods of synthesis are not provided in the source, but it typically involves chemical reactions under controlled conditions .

Results or Outcomes

The synthesized compound was found to induce apoptosis of tumor cells at a concentration of approximately 30-100 nM .

5. Use in the Synthesis of Unique Chemicals

Summary of the Application

The compound “4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine” is used in the synthesis of unique chemicals . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Methods of Application or Experimental Procedures

The exact methods of synthesis are not provided in the source, but it typically involves chemical reactions under controlled conditions .

Results or Outcomes

The outcomes of these syntheses are unique chemicals that can be used in various research applications .

6. Use in the Synthesis of Multikinase Inhibitors

Summary of the Application

The compound “4-(4-Methyl-piperazin-1-yl)-butylamine” is used in the synthesis of a multikinase inhibitor . This inhibitor has potent inhibitory activity against the CDK4/CYCLIN D1 and ARK5 kinases .

Methods of Application or Experimental Procedures

The exact methods of synthesis are not provided in the source, but it typically involves chemical reactions under controlled conditions .

Results or Outcomes

The synthesized compound was found to induce apoptosis of tumor cells at a concentration of approximately 30-100 nM .

Future Directions

The compound “2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine” (Olanzapine, OZPN), which has a similar structure to “4-(4-Methyl-piperazin-1-yl)-butylamine”, is used in the treatment of schizophrenia and related psychoses . This suggests potential future directions for the use of “4-(4-Methyl-piperazin-1-yl)-butylamine” in pharmaceutical applications.

Relevant Papers The relevant paper retrieved is “2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (olanzapine) propan-2-ol disolvate” which discusses the use of a similar compound in the treatment of schizophrenia and related psychoses .

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKRSMDVDRFSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424412
Record name 4-(4-Methyl-piperazin-1-yl)-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methyl-piperazin-1-yl)-butylamine

CAS RN

4553-32-6
Record name 4-(4-Methyl-piperazin-1-yl)-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methylpiperazin-1-yl)butan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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